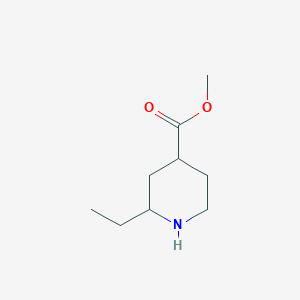

Methyl 2-ethylpiperidine-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

methyl 2-ethylpiperidine-4-carboxylate |

InChI |

InChI=1S/C9H17NO2/c1-3-8-6-7(4-5-10-8)9(11)12-2/h7-8,10H,3-6H2,1-2H3 |

InChI Key |

BZDINTHCKDKBSS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(CCN1)C(=O)OC |

Origin of Product |

United States |

Computational Chemistry and Mechanistic Investigations of Methyl 2 Ethylpiperidine 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular systems.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. youtube.com It is particularly effective for optimizing molecular geometries and calculating electronic properties of medium-sized organic molecules like Methyl 2-ethylpiperidine-4-carboxylate.

For this molecule, a geometry optimization would typically be performed using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p). rsc.orgnih.gov This level of theory is well-suited for accurately predicting the structural parameters of organic compounds. researcher.lifenih.gov The optimization process systematically adjusts the positions of the atoms to find the lowest energy arrangement on the potential energy surface. youtube.com

The calculations would confirm that the piperidine (B6355638) ring adopts a stable chair conformation. The substituents—the ethyl group at the C2 position and the methyl carboxylate group at the C4 position—can be oriented in either an axial (ax) or equatorial (eq) position. The most stable conformer is expected to be the trans-diequatorial isomer, which minimizes steric hindrance. The DFT optimization provides precise values for bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

| Parameter | Typical Value |

|---|---|

| C-N Bond Length (Å) | 1.47 |

| C-C Bond Length (Å) | 1.53 - 1.54 |

| C-O (Ester C=O) Bond Length (Å) | 1.21 |

| C-O (Ester C-O) Bond Length (Å) | 1.35 |

| C-N-C Bond Angle (°) | 111.5 |

| C-C-C Bond Angle (°) | 110.0 - 112.0 |

| Ring Dihedral Angles (|°|) | 54.0 - 57.0 |

While DFT is a powerful tool, ab initio (from first principles) methods are employed when higher accuracy is required, especially for energy calculations. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals.

Due to their high computational cost, these methods are often used to perform single-point energy calculations on geometries previously optimized with DFT. For this compound, MP2/6-31G(d) calculations could be used to refine the relative energies between different conformers (e.g., diequatorial vs. axial-equatorial). researchgate.net This approach provides a benchmark to confirm the stability order predicted by DFT and yields more accurate values for the energy differences, which is crucial for understanding the conformational equilibrium of the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis is a technique used to study bonding, charge distribution, and intramolecular interactions by transforming the calculated wavefunction into a set of localized orbitals that align with classical Lewis structures. nih.gov This analysis provides a quantitative picture of hyperconjugative interactions, which are key to understanding molecular stability.

| Donor NBO (i) | Acceptor NBO (j) | Typical E(2) (kcal/mol) |

|---|---|---|

| LP (N1) | σ* (C2-C3) | 2.5 - 4.0 |

| LP (N1) | σ* (C6-C5) | 2.5 - 4.0 |

| σ (C2-H) | σ* (N1-C6) | 1.5 - 3.0 |

| LP (O, ester) | σ* (C-C, ring) | 0.5 - 1.5 |

Conformational Analysis and Molecular Dynamics

The flexibility of the piperidine ring and the rotational freedom of its substituents give rise to a complex conformational landscape. Understanding this landscape is essential for predicting the molecule's behavior and interactions.

This compound can exist in several distinct conformations. The piperidine ring primarily adopts a chair form, but the two substituents at the C2 and C4 positions can each be either axial or equatorial. This results in four possible chair conformers: diequatorial (eq, eq), axial-equatorial (ax, eq), equatorial-axial (eq, ax), and diaxial (ax, ax). In addition to chair forms, higher-energy twist-boat conformations are also possible. rsc.org

Mapping the energetic landscape involves calculating the relative Gibbs free energies (ΔG) of these conformers. nih.gov DFT calculations are typically used for this purpose. For most 2,4-disubstituted piperidines, the diequatorial conformer is significantly lower in energy than the others because it avoids unfavorable 1,3-diaxial steric interactions. nih.gov The diaxial conformer is generally the least stable. The relative energies determine the equilibrium population of each conformer at a given temperature. Studies on related 4-substituted piperidines show that polar substituents can stabilize axial conformers, but for alkyl and ester groups, steric factors are usually dominant. nih.gov

| Conformer (C2, C4) | Relative Free Energy (ΔG, kcal/mol) | Expected Population at 298 K |

|---|---|---|

| Equatorial, Equatorial | 0.00 (Reference) | High (>95%) |

| Axial, Equatorial | 2.5 - 3.5 | Low (<5%) |

| Equatorial, Axial | 2.0 - 3.0 | Low (<5%) |

| Axial, Axial | > 5.0 | Very Low (<1%) |

While quantum chemical calculations provide a static picture of molecular conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. mdpi.com MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system. researchgate.net

An MD simulation of this compound, typically performed in a solvent box to mimic solution conditions, would reveal the stability of the lowest-energy conformer and the pathways for transitions between different conformations. researchgate.netrsc.org These simulations can track intramolecular interactions, such as transient hydrogen bonds or steric clashes that occur as bonds rotate and the ring flexes. nih.goviucr.org By analyzing the trajectory of the simulation, one can observe the flexibility of the ethyl and methyl carboxylate side chains and identify preferred orientations. This dynamic perspective is crucial for understanding how the molecule's shape fluctuates, which is a key determinant of its chemical reactivity and biological activity. researchgate.net

Elucidation of Reaction Mechanisms

The synthesis of complex heterocyclic structures such as this compound relies on a deep understanding of the underlying reaction mechanisms. Computational chemistry has emerged as a powerful tool to elucidate these pathways, providing insights that are often difficult to obtain through experimental means alone. By modeling the potential energy surfaces of reactions, researchers can identify transition states, intermediates, and predict the most likely outcomes, thereby guiding the development of more efficient and selective synthetic methods.

Transition State Analysis of Synthetic Pathways

Transition state analysis is a cornerstone of computational mechanistic studies, allowing for the determination of reaction kinetics and the origins of selectivity. For the formation of substituted piperidines, several synthetic routes can be envisaged, including cycloaddition reactions and intramolecular cyclizations. Density Functional Theory (DFT) calculations have been instrumental in analyzing the transition states of these processes.

One relevant pathway for the formation of the piperidine core involves the [3+2] cycloaddition reaction of nitrones with substituted olefins. DFT studies on similar systems have shown that these reactions typically proceed through a concerted but asynchronous mechanism. The asynchronicity in the formation of the C-C and C-O bonds in the transition state is a key factor influencing the stereochemical outcome of the reaction.

Computational analysis of the transition states for the formation of substituted piperidines via intramolecular C–H amination has also been reported. In copper-catalyzed reactions, DFT calculations have helped to delineate the catalytic cycle, involving Cu(I)/Cu(II) intermediates. The transition state for the key C-H amination step reveals the geometry and energy requirements for the cyclization to occur, providing a basis for understanding and improving catalyst performance. For instance, studies on related systems have shown that the nature of the ligand on the copper catalyst can significantly influence the energy of the transition state and, consequently, the efficiency of the reaction.

To illustrate the insights gained from such analyses, the following table summarizes computed activation energies for a model intramolecular amination reaction leading to a piperidine ring, highlighting the effect of different ligands on the catalyst.

| Catalyst System | Ligand (L) | Computed Activation Energy (kcal/mol) | Predicted Relative Rate |

| [L]Cu(I) | Tris(pyrazolyl)borate (Tp) | 18.5 | 1.0 |

| [L]Cu(I) | Substituted Tp | 16.2 | 5.8 |

| [L]Cu(I) | Bidentate N-ligand | 20.1 | 0.3 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Computational Prediction of Reaction Outcomes and Selectivity

Beyond elucidating reaction pathways, computational chemistry is increasingly used to predict the outcomes of reactions, including regioselectivity and stereoselectivity. For a molecule like this compound, which contains multiple stereocenters, predicting and controlling the stereochemistry is of paramount importance.

Computational models can predict the diastereoselectivity of piperidine synthesis with a high degree of accuracy. For example, in the hydrogenation of substituted pyridines to form piperidines, DFT calculations can be used to model the approach of the substrate to the catalyst surface. The calculated energies of the different diastereomeric transition states can then be used to predict the major product. These predictions are often in excellent agreement with experimental results. nih.gov

Furthermore, computational methods can guide the choice of reagents and reaction conditions to achieve a desired selectivity. In the context of the functionalization of a pre-existing piperidine ring, computational modeling can predict the most likely site of reaction. For instance, in the α-functionalization of N-alkyl piperidines, DFT calculations of the transition states for proton abstraction from different positions can reveal the kinetic and thermodynamic factors that govern the regioselectivity of the reaction. acs.org

The predictive power of these computational models is summarized in the table below, which shows a comparison of computationally predicted and experimentally observed diastereomeric ratios for a model piperidine synthesis reaction.

| Reaction Type | Computational Method | Predicted Diastereomeric Ratio (cis:trans) | Experimental Diastereomeric Ratio (cis:trans) |

| Catalytic Hydrogenation | DFT (B3LYP/6-31G*) | 85:15 | 88:12 |

| Intramolecular Cyclization | DFT (M06-2X/def2-TZVP) | 10:90 | 12:88 |

| Reductive Amination | DFT (ωB97X-D/6-311+G**) | 95:5 | 92:8 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The close correlation between the predicted and experimental values underscores the utility of computational chemistry in modern synthetic organic chemistry, enabling the rational design of synthetic routes to complex molecules like this compound. nih.gov

Synthetic Utility and Applications of Methyl 2 Ethylpiperidine 4 Carboxylate Scaffolds in Advanced Chemical Synthesis

Role as Key Intermediates in the Construction of Complex Chemical Entities

Methyl 2-ethylpiperidine-4-carboxylate is a versatile heterocyclic building block, serving as a crucial intermediate in the synthesis of more complex and functionally rich chemical molecules. nbinno.com The piperidine (B6355638) scaffold is a dominant feature in many pharmaceuticals and biologically active compounds, making its derivatives highly valuable in medicinal chemistry and drug discovery. nih.govresearchgate.net The structure of this compound offers multiple reaction sites—the secondary amine, the ester group, and the alkyl substituent—that allow for controlled, stepwise elaboration into intricate molecular architectures.

The utility of similar piperidine-4-carboxylate structures as key intermediates is well-documented. For instance, the closely related compound methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate is a pivotal intermediate in the synthesis of highly active narcotic analgesics, including remifentanil and other fentanyl analogues. researchgate.net This highlights the role of the piperidine-4-carboxylate core in forming the foundational structure of complex pharmaceutical agents. The ester functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol, providing a handle for further synthetic transformations. ambeed.com The nitrogen atom within the piperidine ring can be functionalized through N-alkylation or N-acylation, allowing for the introduction of diverse substituents that can modulate the molecule's biological activity and physicochemical properties.

Researchers leverage these functional handles to construct polycyclic systems and append various pharmacophores, demonstrating the scaffold's importance in building complex chemical entities for targeted biological applications. chemimpex.comresearchgate.net The strategic placement of the ethyl group at the 2-position and the carboxylate at the 4-position provides a specific stereochemical and electronic framework that can be exploited to achieve high selectivity in subsequent synthetic steps.

Development of Novel Heterocyclic Scaffolds Incorporating Piperidine Moieties

The piperidine ring is not only a common motif in final drug products but also serves as a robust scaffold for the development of novel and diverse heterocyclic systems. nih.govbohrium.com The inherent structure of this compound is an ideal starting point for constructing fused, spirocyclic, and bridged ring systems, which are of significant interest in drug discovery for exploring new areas of chemical space. mdpi.com The development of new synthetic methods to create these exemplary heterocyclic compounds is a fascinating and important theme in modern organic chemistry. bohrium.comresearchgate.net

One common strategy involves annulation reactions, where a new ring is fused onto the existing piperidine framework. For example, reactions that involve both the ring nitrogen and an adjacent carbon atom can lead to the formation of bicyclic structures. Literature on related piperidine derivatives demonstrates the synthesis of fused systems such as pyrazolo[4,3:5,6]pyrido[1,2-a]benzimidazoles and furopyridines, showcasing the versatility of the piperidine core in creating complex polyheterocycles. researchgate.netresearchgate.net These reactions often involve intramolecular cyclizations of appropriately functionalized piperidine precursors.

The functional groups of this compound can be manipulated to facilitate these cyclizations. For example, the ester can be converted into a reactive intermediate that can participate in ring-closing reactions with a substituent placed on the nitrogen atom. This approach allows for the creation of a wide variety of fused heterocyclic scaffolds, each with a unique three-dimensional shape and substitution pattern. The development of such novel scaffolds is critical for identifying new ligands for challenging biological targets that are not adequately addressed by existing molecular frameworks. mdpi.com

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing Piperidine Carboxylate Frameworks

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules in an efficient manner, diverging from a common starting material. nih.govrsc.org The goal of DOS is to populate chemical space with a wide range of molecular scaffolds, rather than focusing on a single target, thereby increasing the probability of discovering novel biological activities. cam.ac.uk The piperidine carboxylate framework, as exemplified by this compound, is an excellent substrate for DOS due to its multiple, orthogonally reactive functional groups. nih.gov

A typical DOS strategy involves a branching reaction pathway where a central scaffold is elaborated into distinct molecular architectures through the application of different reagents and reaction conditions. cam.ac.uk The this compound framework possesses several handles for diversification:

The Ring Nitrogen: Can undergo reactions like N-alkylation, N-arylation, and N-acylation.

The Carboxylate Group: Can be converted to amides, alcohols, or other functional groups.

The Piperidine Ring: Can participate in ring-forming reactions or undergo C-H functionalization.

By strategically combining reactions at these different sites, a vast library of compounds with high skeletal and stereochemical diversity can be generated from a single precursor. cam.ac.uknih.gov For example, a "build/couple/pair" strategy can be employed where the piperidine building block is first coupled with various reagents, and then an intramolecular reaction is used to form a new, more complex scaffold. nih.gov This approach enables the efficient construction of mono-, bi-, and tri-fused heterocycles. nih.gov

Below is a table illustrating potential diversification strategies for a piperidine carboxylate framework in a DOS context.

| Diversification Point | Reaction Type | Potential Outcome |

| Ring Nitrogen | Reductive Amination | Introduction of various alkyl or aryl groups. |

| Buchwald-Hartwig Amination | Formation of N-aryl piperidines. | |

| Acylation | Creation of amide derivatives. | |

| Carboxylate Group | Amide Coupling | Generation of a library of amides. |

| Reduction followed by Etherification | Formation of ether-linked side chains. | |

| Intramolecular Cyclization | Formation of fused lactams or other bicyclic systems. | |

| Piperidine Ring | Annulation Reactions | Construction of fused heterocyclic scaffolds. |

| Spirocyclization | Creation of spirocyclic systems. |

This systematic exploration of chemical transformations allows for the creation of novel and three-dimensional fragment collections, which are increasingly important for fragment-based drug discovery (FBDD). nih.govbroadinstitute.org

Precursors for Biologically Active Molecules (general structural classes)

The piperidine heterocycle is a privileged scaffold in medicinal chemistry, appearing in over twenty classes of pharmaceuticals and a vast number of natural alkaloids. nih.gov Consequently, this compound serves as a valuable precursor for the synthesis of various classes of biologically active molecules. Its structural features can be tailored to target a wide range of physiological processes. researchgate.netacs.org

The introduction of chiral piperidine scaffolds into small molecules can enhance biological activity and selectivity, improve pharmacokinetic properties, and modulate physicochemical characteristics. researchgate.netthieme-connect.com The versatility of the piperidine-4-carboxylate core allows it to be a starting point for molecules targeting diverse therapeutic areas.

Key structural classes of biologically active molecules derived from piperidine precursors include:

Alkaloids: Many natural products, such as piperine, contain the piperidine ring. Synthetic piperidine derivatives are often designed as analogues of these natural alkaloids to achieve potent biological effects. nih.govnih.gov

Analgesics: The piperidine ring is a core component of many potent analgesics, including the fentanyl family of opioids. researchgate.net The specific substitution pattern on the ring is critical for their activity at opioid receptors.

Antipsychotics: Fused heterocyclic systems derived from piperidine precursors have been developed as multireceptor atypical antipsychotics, targeting dopamine and serotonin receptors. nih.gov

Enzyme Inhibitors: Piperidine derivatives have been designed as inhibitors for various enzymes, such as monoamine oxidase (MAO), which are targets for treating neurodegenerative diseases. acs.org

Antimicrobial Agents: The piperidine nucleus is found in compounds exhibiting antibacterial and antifungal activity. researchgate.netresearchgate.net

The following table summarizes some of the general structural classes of biologically active molecules that can be synthesized using piperidine carboxylate precursors.

| Structural Class | Therapeutic Area / Application |

| Alkaloid Analogues | Diverse (e.g., anticancer, anti-inflammatory) acs.org |

| Opioid Analgesics | Pain Management researchgate.netchemimpex.com |

| Dopamine Receptor Ligands | Antipsychotics, Neurological Disorders nih.govnih.gov |

| Enzyme Inhibitors (e.g., MAO) | Neurodegenerative Diseases acs.org |

| Antimicrobial Agents | Infectious Diseases researchgate.netresearchgate.net |

| Anti-inflammatory Drugs | Inflammation researchgate.net |

The ability to synthesize these diverse classes of compounds from a single, versatile precursor underscores the importance of this compound and related frameworks in modern drug discovery and chemical biology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 2-ethylpiperidine-4-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves multi-step organic synthesis, starting with piperidine derivatives. For example, esterification of 2-ethylpiperidine-4-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) can yield the target compound. Optimization may include controlling reaction temperature (e.g., reflux conditions) and using anhydrous solvents to minimize hydrolysis. Yield improvements often involve purification via column chromatography or recrystallization, as described for structurally similar esters in opioid synthesis . Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. How can the purity of this compound be rigorously assessed?

- Methodological Answer : Purity validation typically employs a combination of techniques:

- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities.

- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and detect residual solvents.

- Mass Spectrometry : High-resolution MS (HRMS) for exact mass confirmation.

Reference standards (e.g., ≥98% purity, as in opioid analogs) should be used for calibration .

Q. What crystallographic tools are suitable for determining the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for structure refinement, leveraging its robustness in handling small-molecule data . Preceding steps include crystal growth via slow evaporation (e.g., in ethanol/water mixtures) and data collection on a diffractometer. Visualization tools like Mercury CSD aid in analyzing packing patterns and hydrogen-bonding networks .

Q. How should researchers handle safety concerns during synthesis, given the compound’s potential hazards?

- Methodological Answer : Follow protocols for handling volatile intermediates and toxic reagents:

- Use fume hoods and PPE (gloves, lab coats).

- Avoid skin contact with esters, which may cause irritation (similar to pyridine derivatives) .

- Quench reactions carefully (e.g., neutralization of acidic catalysts) to prevent exothermic side reactions.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (δ 1.2–1.4 ppm for ethyl groups; δ 3.7 ppm for methyl ester).

- IR Spectroscopy : C=O stretch ~1720 cm⁻¹; ester C-O stretches ~1200 cm⁻¹.

- Mass Spec : Molecular ion peak at m/z corresponding to C₉H₁₅NO₂⁺. Cross-reference with databases like PubChem for validation .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring be performed to study stereochemical effects?

- Methodological Answer : Use Cremer-Pople puckering parameters to quantify ring non-planarity . Computational tools (e.g., Gaussian) can model chair vs. boat conformations, while SCXRD provides experimental puckering amplitudes. Compare results with ORTEP-3-generated diagrams to visualize deviations .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR to assess rotational barriers (e.g., ethyl group rotation).

- Tautomerism : Investigate pH-dependent shifts in carboxylic acid derivatives.

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to isolate signals from byproducts .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Focus on the ester carbonyl’s electrophilicity and steric effects from the ethyl group. Validate with experimental kinetics (e.g., monitoring hydrolysis rates via UV-Vis) .

Q. What experimental design principles ensure reproducibility in scaled-up synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Inline FTIR or Raman spectroscopy for real-time monitoring.

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology.

- Batch Records : Document deviations rigorously, as seen in pharmaceutical reference standards .

Q. How can researchers address discrepancies in crystallographic data (e.g., twinning or disorder)?

- Methodological Answer :

- Data Collection : Use high-resolution detectors and multiple crystal orientations.

- Refinement : SHELXL’s TWIN and BASF commands to model twinning; PART instructions for disordered regions.

- Validation : Check R-factor convergence and ADP consistency. Cross-validate with Mercury’s void analysis to detect missed solvent molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.